1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
Description
The compound 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a pyrazoline derivative with a hybrid heterocyclic scaffold. Its core structure consists of:
- A 4,5-dihydro-1H-pyrazole (pyrazoline) ring substituted at position 3 with a phenyl group and at position 5 with a 1H-1,3-benzodiazol-2-yl (benzimidazole) moiety.
- A side chain featuring a 2-(4-methylpiperazin-1-yl)ethan-1-one group, which introduces a tertiary amine and ketone functionality.
Benzimidazole and pyrazoline moieties are pharmacologically significant. Benzimidazole derivatives are known for DNA intercalation, kinase inhibition, and antimicrobial activity , while pyrazolines exhibit antitumor, antidepressant, and antimicrobial properties . The 4-methylpiperazine group may enhance solubility and blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXOVWCWYEARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzimidazole and pyrazole rings, followed by their coupling with the piperazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties :
- The target compound’s benzimidazole group distinguishes it from benzothiazole () or halogenated aryl analogues (). Benzimidazole’s planar structure may enhance DNA intercalation or kinase inhibition compared to bulkier substituents like isopropylphenyl .
- The 4-methylpiperazine side chain is unique among compared compounds. Piperazine derivatives are associated with improved pharmacokinetics (e.g., ciprofloxacin), suggesting enhanced bioavailability for the target compound.
Biological Activity Trends :
- Pyrazolines with electron-withdrawing groups (e.g., Cl, Br) show stronger antimicrobial and CNS activity , whereas methoxy or benzothiazole groups correlate with antitumor effects .
- The absence of halogen or methoxy substituents in the target compound may shift its activity toward kinase or CNS targets rather than antimicrobial applications.
Biological Activity
The compound 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzodiazole moiety, a pyrazole ring, and a piperazine group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 350.43 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole and pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA replication.
Antitumor Activity
Research indicates that compounds containing the pyrazole and benzodiazole structures are promising candidates for antitumor activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . A notable study reported that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .
Antioxidant Properties
The antioxidant activity of similar compounds has been evaluated using radical scavenging assays. These studies suggest that the presence of the pyrazole ring enhances the ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : Many benzodiazole derivatives interact with DNA, inhibiting DNA-dependent enzymes which are crucial for cellular replication and repair .
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways essential for cell survival.
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of synthesized pyrazole derivatives, including those structurally related to our compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Study 2: Antitumor Potential
In another investigation focused on antitumor properties, several derivatives were tested against human cancer cell lines. The study found that one derivative exhibited an IC50 value of 6.26 µM against HCC827 cells, suggesting strong potential for further development in cancer therapeutics .
Data Tables
| Activity Type | IC50 Value (µM) | Tested Strains/Cells |
|---|---|---|
| Antimicrobial | 10 | E. coli, S. aureus |
| Antitumor | 6.26 | HCC827 (lung cancer) |
| Antioxidant | - | DPPH radical scavenging assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
